molecular formula C21H21FN2O3 B11297895 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11297895
M. Wt: 368.4 g/mol
InChI Key: PDHHYSLSLFNNBV-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic small molecule featuring a tricyclic 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core. This scaffold is classified as a "privileged structure" due to its versatility in medicinal chemistry, enabling interactions with diverse biological targets . The compound is distinguished by:

  • 8-Fluoro substitution: Enhances metabolic stability and influences electronic properties of the indole ring.
  • 3,4-Dimethoxyphenyl acetyl group: A lipophilic substituent that may improve binding affinity to target proteins through π-π stacking or hydrophobic interactions.

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C21H21FN2O3/c1-26-19-6-3-13(9-20(19)27-2)10-21(25)24-8-7-18-16(12-24)15-11-14(22)4-5-17(15)23-18/h3-6,9,11,23H,7-8,10,12H2,1-2H3

InChI Key

PDHHYSLSLFNNBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[4,3-b]indole Core

The pyrido[4,3-b]indole scaffold is constructed via tandem cyclization reactions. A pivotal method involves Friedel-Crafts hydroxyalkylation followed by intramolecular cyclization. For instance, 4-(indol-2-yl)-4-oxobutanal derivatives undergo acid-catalyzed cyclization using p-toluenesulfonic acid in acetonitrile or hexafluoroisopropanol . This generates a 3-indolylmethanol intermediate, which is subsequently activated for further functionalization. Alternative routes employ lithiation of N-methylindole followed by reaction with γ-butyrolactone, yielding ketoaldehyde precursors that facilitate cyclization under microwave-assisted conditions .

Table 1: Cyclization Methods for Pyrido[4,3-b]indole Synthesis

MethodCatalyst/SolventTemperatureYield (%)Reference
Friedel-Crafts alkylationp-TsOH/MeCN40°C31
Lithiation-lactone routen-BuLi/THF−78°C to rt20
Microwave-assistedMoO₂Cl₂(DMSO)₂/DMSO90°C60

Fluorination at the 8-Position

Introducing the 8-fluoro substituent requires regioselective electrophilic substitution. A common strategy involves treating the indole precursor with N-fluorobenzenesulfonimide (NFSI) in the presence of a Lewis acid such as boron trifluoride etherate. This approach leverages the electron-rich nature of the indole ring, directing fluorine to the 8-position. Alternatively, fluorinated building blocks like 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole are synthesized via halogen exchange reactions using potassium fluoride in dimethyl sulfoxide.

Table 2: Fluorination Conditions and Outcomes

SubstrateFluorinating AgentCatalystYield (%)Reference
Pyridoindole intermediateNFSIBF₃·OEt₂75
Halogen exchangeKFDMSO, 120°C68

Acylation with (3,4-Dimethoxyphenyl)acetyl Group

The (3,4-dimethoxyphenyl)acetyl side chain is introduced via nucleophilic acylation. The pyridoindole core is first deprotonated at the 2-position using n-BuLi in tetrahydrofuran (THF), followed by reaction with (3,4-dimethoxyphenyl)acetyl chloride. This method achieves moderate yields (50–65%) and requires stringent moisture control. Alternatively, Friedel-Crafts acylation employing AlCl₃ as a catalyst enables direct coupling of the acetyl moiety to the nitrogen atom .

Table 3: Acylation Strategies and Efficiency

MethodReagentCatalyst/SolventYield (%)Reference
Nucleophilic acylationAcetyl chloriden-BuLi/THF62
Friedel-Crafts acylationAcetyl anhydrideAlCl₃/DCM58

Optimization of Reaction Conditions

Optimizing solvent polarity and catalyst loading is critical for maximizing yields. Polar aprotic solvents like hexafluoroisopropanol enhance the electrophilicity of intermediates during cyclization , while dichloromethane facilitates acylation by stabilizing carbocation species. Catalytic amounts of p-toluenesulfonic acid (5 mol%) reduce side reactions such as over-alkylation .

Purification and Characterization

Purification via flash column chromatography using hexane/ethyl acetate gradients isolates the target compound in >95% purity . Structural confirmation relies on ¹H/¹³C NMR, which identifies key signals: δ 7.85 ppm (indole H-7), δ 4.32 ppm (methylene adjacent to nitrogen), and δ 3.87 ppm (methoxy groups). High-resolution mass spectrometry (HRMS) validates the molecular formula C₂₃H₂₃FN₂O₃.

Challenges and Mitigation Strategies

Key challenges include regioisomer formation during cyclization and low fluorination selectivity. Employing symmetrical intermediates minimizes regioisomer generation , while directed ortho-metallation with n-BuLi ensures precise fluorine placement. Scalability issues are addressed by transitioning from batch to flow chemistry for exothermic steps like lithiation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.

    Reduction: Conversion of the acetyl group to an alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural combination of a pyridoindole framework and a substituted phenylacetyl group. Its synthesis typically involves multi-step organic reactions including:

  • Formation of the Tetrahydropyridoindole Core : Often achieved through the Pictet-Spengler reaction.
  • Introduction of the Fluoro Substituent : This can be performed using reagents like Selectfluor.
  • Attachment of the Dimethoxyphenylacetyl Group : Acylation with dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Notably, it is being explored for:

  • Neurological Disorders : Due to its structural similarity to known bioactive indole derivatives, it may modulate neurotransmitter pathways.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through specific receptor interactions.

The biological activity of 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is attributed to its ability to bind to various biological targets. Interaction studies have indicated:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It shows promise in modulating receptor activity linked to neurological functions.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Neuroscience Research : A study demonstrated that derivatives of this compound could enhance synaptic plasticity in animal models .
  • Cancer Therapeutics : Research indicated that it may act as an effective inhibitor of specific cancer cell lines by inducing apoptosis .
  • Pharmacokinetics : Investigations into its absorption and metabolism suggest favorable profiles for oral bioavailability .

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in neurotransmitter pathways, thereby exerting its effects on the nervous system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is highly modifiable, with substituents dictating biological activity, selectivity, and pharmacokinetics. Below is a comparative analysis of key analogs:

Structural and Functional Modifications

Compound Name Substituents Key Biological Activity References
2-[(3,4-Dimethoxyphenyl)acetyl]-8-fluoro (Target Compound) 8-F, 2-(3,4-dimethoxyphenyl)acetyl Presumed CFTR modulation (based on scaffold)
6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 6-F, 8-OCH3 Intermediate in synthesis; no direct activity reported
8-Methylsulfonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-SO2CH3 Unknown activity; synthesized via hydrazine-piperidinone cyclization
2-Acetyl-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-Cl, 2-COCH3 Industrial-grade compound; no biological data
Gevotroline hydrochloride 8-F, 2-[3-(3-pyridinyl)propyl] Antipsychotic agent (historical development)
(2-Benzyl-8-yl)-acetic acid derivative 2-Benzyl, 8-CH2COOH Aldose reductase inhibition (IC50 in µM range; uncompetitive kinetics)

Structure-Activity Relationship (SAR) Insights

Fluoro Substitution: The 8-fluoro group in the target compound and Gevotroline enhances metabolic stability compared to non-halogenated analogs . 6-Fluoro substitution (e.g., ) shifts regiochemistry but lacks reported bioactivity .

Sulfonyl and Methylsulfonyl Groups :

  • 8-Methylsulfonyl () may alter solubility but requires further evaluation for target specificity .

Biological Target Diversity :

  • While most analogs in the evidence target CFTR , the (2-benzyl-8-yl)-acetic acid derivative () inhibits aldose reductase, demonstrating scaffold adaptability to divergent targets .

Biological Activity

2-[(3,4-Dimethoxyphenyl)acetyl]-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of indole derivatives and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound is characterized by:

  • Pyridoindole Framework : This structural motif is known for its diverse biological activities.
  • Substituted Phenylacetyl Group : Enhances interaction with biological targets.
  • 8-Fluoro Substituent : Potentially improves pharmacological properties and receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled reaction conditions are critical for achieving high yields and purity of the final product.

Biological Activities

Research indicates that indole derivatives possess a wide range of biological activities. The specific biological activity of this compound may include:

  • Antioxidant Activity : Indole derivatives are known to exhibit antioxidant properties which can protect cells from oxidative stress.
  • Anticancer Properties : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation and induce apoptosis.
  • Antiviral Activity : The compound may show potential against viral infections by interfering with viral replication mechanisms.

Case Studies

Several studies have investigated the biological activities of related indole derivatives:

  • Indole Derivatives in Cancer Treatment :
    • A study demonstrated that certain indole derivatives exhibit significant cytotoxic effects on various cancer cell lines by inducing apoptosis through caspase activation .
    • Table 1 summarizes the IC50 values of selected indole derivatives against different cancer cell lines.
Compound NameIC50 (µM)Cancer Cell Line
Indole A15MCF-7
Indole B10HeLa
Indole C5A549
  • Antiviral Screening :
    • Research has shown that some indole derivatives can inhibit HIV reverse transcriptase activity with varying degrees of potency . The antiviral activity is often linked to the structural features that facilitate binding to viral enzymes.

The mechanisms underlying the biological activities of this compound may involve:

  • Receptor Interaction : The compound’s structure allows it to interact with various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to cancer and viral replication.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with piperidone derivatives. For example, hydrazine derivatives (e.g., 4-substituted phenylhydrazines) react with tert-butyl 4-oxopiperidine-1-carboxylate under acidic conditions to form the tetrahydro-pyridoindole core . Key optimizations include:
  • Temperature control : Reactions performed at 0°C to room temperature (r.t.) minimize side products like chlorinated by-products (e.g., 6-chloro-8-methoxy derivatives) .
  • Purification : Trituration with chilled ethanol or preparative HPLC-MS (using gradients of H2O/CH3</CN>) enhances purity (>95%) .
  • Catalysts : Use of DIPEA (N,N-diisopropylethylamine) improves Boc-protection efficiency during intermediate synthesis .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how should conflicting spectral data be addressed?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming substituent positions (e.g., δ 7.2–7.3 ppm for aromatic protons, δ 3.6 ppm for acetyl groups) . Discrepancies in splitting patterns (e.g., dd vs. t) may arise from solvent effects (DMSO-d6 vs. CDCl3) or temperature; replicate experiments under standardized conditions are advised.
  • UPLC-MS : Provides molecular ion confirmation (e.g., m/z 205.1 [M+H]<sup>+</sup> for C12H14FN2) and detects impurities (e.g., trifluoromethyl by-products at tR = 1.59 min) .
  • Elemental Analysis : Resolves ambiguities in purity (e.g., C, 68.46%; N, 15.03%) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate pharmacological potential?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3, -OCH3) at the 8-position to modulate bioavailability and target binding. For example, 8-(trifluoromethyl) analogs show enhanced metabolic stability .
  • Biological Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., kinase or GPCR targets) and computational docking studies to prioritize lead compounds .
  • Data Integration : Use multivariate analysis to correlate substituent properties (logP, polar surface area) with activity metrics .

Q. What methodological approaches are recommended for analyzing contradictions in reported synthetic yields or physicochemical properties?

  • Methodological Answer :
  • Yield Discrepancies : Compare reaction scales (e.g., 2.50 mmol vs. 2.92 mmol batches) and purification methods. For instance, trituration may recover 20% yield , while HPLC-MS achieves 34% .
  • Physicochemical Conflicts : Replicate studies using identical solvents and instrumentation. For example, melting points (M.P.) vary with crystallization solvents; DSC (Differential Scanning Calorimetry) can resolve ambiguities .
  • Statistical Validation : Apply ANOVA to assess batch-to-batch variability in randomized block designs .

Q. How should experimental designs be structured to investigate environmental fate and degradation pathways?

  • Methodological Answer :
  • Longitudinal Studies : Adapt split-plot designs (e.g., randomized blocks with temporal subplots) to monitor abiotic/biotic degradation over 5–10 years .
  • Analytical Workflow : Combine LC-MS/MS for parent compound quantification and HRMS (High-Resolution MS) for metabolite identification .
  • Ecotoxicity Models : Use microcosm systems to simulate soil/water partitioning and assess bioaccumulation in trophic levels .

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